Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride
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Overview
Description
Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a cyclopentyl ring, which is further substituted with a methyl group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The initial step involves the synthesis of the cyclopentyl ring with the desired (1R,2R) configuration. This can be achieved through various methods, including asymmetric synthesis or chiral resolution techniques.
Introduction of the Methyl Group: The next step involves the introduction of the methyl group at the 2-position of the cyclopentyl ring. This can be accomplished through alkylation reactions using appropriate reagents and catalysts.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved through the reaction of the cyclopentyl derivative with methanesulfonyl chloride under suitable reaction conditions, such as the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions to convert the methanesulfonyl chloride group into other functional groups, such as methanesulfonyl hydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of a base, such as triethylamine, to facilitate the substitution.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products may include sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Products may include methanesulfonyl hydride or other reduced derivatives.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification, as the methanesulfonyl chloride group can react with nucleophilic residues in proteins.
Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity underlies its use in various chemical reactions and applications.
Molecular Targets and Pathways
In biological systems, the compound can react with nucleophilic residues in proteins, such as lysine or cysteine residues, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or modification of protein function, which is of interest in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
Rel-((1R,2R)-2-methylcyclopentyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Rel-((1R,2R)-2-cyanocyclopropyl)methanesulfonyl chloride: This compound has a similar methanesulfonyl chloride group but differs in the structure of the cycloalkyl ring and the presence of a cyano group.
Rel-((1R,2R)-2-hydroxycyclopentyl)methanesulfonyl chloride: This compound has a hydroxyl group instead of a methyl group on the cyclopentyl ring.
Rel-((1R,2R)-2-aminocyclopentyl)methanesulfonyl chloride: This compound has an amino group on the cyclopentyl ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications and chemical transformations.
Properties
IUPAC Name |
[(1R,2R)-2-methylcyclopentyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOXHVHSPYOXRG-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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